8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Biochemical Analysis
Biochemical Properties
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the study of protein interactions and enzyme activities. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes . These changes in cellular processes can lead to alterations in cell growth, apoptosis, and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity . Additionally, the compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions are crucial for understanding the compound’s role in regulating cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its effective use in research. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These degradation products can influence the compound’s activity and effectiveness in biochemical assays . Long-term studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular functions and biochemical pathways . At higher doses, it can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, including cytotoxicity and organ damage . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in the levels of metabolites and the overall metabolic profile of cells . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and its potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins or organelles, influencing its localization and accumulation . These transport and distribution patterns are crucial for understanding the compound’s cellular effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones under various conditions. One common method utilizes molecular iodine as a catalyst in ethanol, while another employs a Friedlander heteroannulation method using nano ZnO as a catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them more environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound .
Scientific Research Applications
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a reagent for the synthesis of various biologically active compounds and is involved in the study of protein interactions and functions . Its applications extend to:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The precise mechanism of action of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline ring structure is known to interact with various biological targets, potentially affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
- 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Uniqueness
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. The presence of the propoxy group at the 3-position and the carbonyl chloride group at the 4-position distinguishes it from other quinoline derivatives .
Properties
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKNTLMOKICTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195888 | |
Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-79-5 | |
Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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